molecular formula C23H16Cl3N3O2S B11080330 2-({[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide

2-({[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide

Cat. No.: B11080330
M. Wt: 504.8 g/mol
InChI Key: NZARZLFJHLKYII-UHFFFAOYSA-N
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Description

2-({[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structure of this compound, featuring a quinazolinone core linked to a chlorophenyl group and a sulfanyl-acetamide moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide typically involves multiple steps:

  • Formation of the Quinazolinone Core: : The initial step involves the synthesis of the quinazolinone core. This can be achieved by reacting anthranilic acid with an appropriate aldehyde or ketone in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is typically carried out under reflux conditions.

  • Introduction of the Chlorophenyl Group: : The next step involves the introduction of the 2-chlorophenyl group. This can be done through a nucleophilic substitution reaction where the quinazolinone core is reacted with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

  • Formation of the Sulfanyl-Acetamide Moiety: : The final step involves the formation of the sulfanyl-acetamide moiety. This can be achieved by reacting the intermediate compound with 2,5-dichlorophenyl isothiocyanate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can occur at the carbonyl group of the quinazolinone core, converting it to a hydroxyl group. Sodium borohydride or lithium aluminum hydride are typical reducing agents used for this purpose.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, reflux conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethylformamide, elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives of the quinazolinone core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its anti-inflammatory and anticancer properties are of particular interest, and it is being explored as a lead compound for drug development.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-({[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The exact molecular pathways involved depend on the specific enzyme targets and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}sulfanyl)acetamide
  • 2-({[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}sulfanyl)-N-phenylacetamide
  • 2-({[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}sulfanyl)-N-(4-chlorophenyl)acetamide

Uniqueness

The uniqueness of 2-({[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide lies in its specific combination of functional groups. The presence of both chlorophenyl and sulfanyl-acetamide moieties provides a unique set of chemical properties, such as enhanced reactivity and stability. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C23H16Cl3N3O2S

Molecular Weight

504.8 g/mol

IUPAC Name

2-[[3-(2-chlorophenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]-N-(2,5-dichlorophenyl)acetamide

InChI

InChI=1S/C23H16Cl3N3O2S/c24-14-9-10-16(25)19(11-14)28-22(30)13-32-12-21-27-18-7-3-1-5-15(18)23(31)29(21)20-8-4-2-6-17(20)26/h1-11H,12-13H2,(H,28,30)

InChI Key

NZARZLFJHLKYII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)CSCC(=O)NC3=C(C=CC(=C3)Cl)Cl)C4=CC=CC=C4Cl

Origin of Product

United States

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